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Compound of Interest

Compound Name: BAY1238097

Cat. No.: B1149911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for understanding the

conflicting preclinical promise and clinical limitations of the BET bromodomain inhibitor,

BAY1238097. Here, we present detailed data, experimental protocols, and troubleshooting

guidance to aid researchers in their experimental design and interpretation of results.

Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the results of BAY1238097 studies?

A1: The central conflict lies in the significant anti-tumor efficacy observed in preclinical

lymphoma models versus the early termination of the first-in-human Phase I clinical trial due to

unexpected and severe dose-limiting toxicities (DLTs) at exposures below the predicted

therapeutic threshold.[1][2]

Q2: What is the established mechanism of action for BAY1238097?

A2: BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family

of proteins (BRD2, BRD3, BRD4, and BRDT).[3] By binding to the acetylated lysine recognition

motifs on the bromodomains of BET proteins, it prevents their interaction with histones.[3] This

disrupts chromatin remodeling and suppresses the transcription of key growth-promoting

genes, including the oncogene MYC.[1][3]
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Q3: What were the promising preclinical findings with BAY1238097?

A3: Preclinical studies in various lymphoma-derived cell lines demonstrated potent anti-

proliferative activity.[4] Furthermore, in vivo studies using diffuse large B-cell lymphoma

(DLBCL) xenograft models in immunodeficient mice showed strong single-agent anti-tumor

efficacy.[4]

Q4: What specific toxicities led to the termination of the clinical trial?

A4: The Phase I trial (NCT02369029) was terminated due to dose-limiting toxicities observed at

the 80 mg/week dose level. These included Grade 3 vomiting, Grade 3 headache, and Grade

2/3 back pain.[1][2] Common adverse events across all dose levels also included nausea,

fatigue, and back pain.[1]

Q5: Were there any signs of clinical activity before the trial was stopped?

A5: While no objective responses were observed, two patients did show prolonged stable

disease.[1] Biomarker analysis indicated target engagement, with a trend towards decreased

MYC and increased HEXIM1 expression in response to treatment.[1]

Troubleshooting Guide
Issue: Discrepancy between preclinical and clinical toxicity.

Possible Explanations:

On-target, off-tissue effects: BET proteins are ubiquitously expressed, and their inhibition can

impact normal physiological processes that are not fully recapitulated in preclinical animal

models.[1] The observed toxicities (nausea, headache, back pain) may be a result of

inhibiting BET protein function in non-cancerous tissues.

Species-specific differences: The metabolism and physiological response to BAY1238097
may differ significantly between the mouse models used in preclinical studies and humans.

Pharmacokinetics and exposure: While preclinical models showed good tolerability, the

pharmacokinetic profile in humans may have led to higher unbound drug concentrations in

sensitive tissues, triggering toxicities at lower overall doses than anticipated.[1]
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Recommendations for Researchers:

Utilize humanized preclinical models: Where possible, employ patient-derived xenograft

(PDX) models or humanized mouse models to better predict human-specific toxicities.

In-depth preclinical toxicology: Conduct extended preclinical toxicology studies in multiple

species, with a focus on tissues and organs relevant to the observed clinical adverse events.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Develop robust PK/PD models to

better predict the therapeutic window in humans based on preclinical data.

Issue: Acquired resistance to BET inhibitors in experimental models.

Possible Mechanisms:

Kinome reprogramming: Cancer cells can adapt to BET inhibition by activating alternative

pro-survival signaling pathways.[5]

Bromodomain-independent BRD4 function: Resistant cells may maintain their dependence

on BRD4 for transcription in a manner that is no longer reliant on its bromodomain.[6]

Upregulation of compensatory pathways: Activation of pathways such as WNT/β-catenin

signaling has been observed as a resistance mechanism in some cancers.[7]

Experimental Approaches to Investigate Resistance:

Long-term cell culture studies: Expose cancer cell lines to escalating doses of BAY1238097
over an extended period to select for resistant populations.

Genomic and proteomic analysis: Compare the molecular profiles of sensitive and resistant

cells to identify changes in gene expression, protein levels, and signaling pathway activation.

Combination therapy screening: Evaluate the efficacy of combining BAY1238097 with

inhibitors of potential escape pathways. Preclinical data suggests potential synergy with

EZH2, mTOR, and BTK inhibitors.[4]

Data Summary
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Table 1: Preclinical Efficacy of BAY1238097 in Lymphoma Models

Model System Metric Result Reference

Lymphoma-derived

cell lines

IC50 (anti-proliferative

activity)

70 - 208 nmol/l

(median)
[4]

SU-DHL-8 (GCB-

DLBCL) xenograft

Tumor Growth

Inhibition (T/C)

15% (at 15 mg/kg,

daily)
[8]

OCI-LY-3 (ABC-

DLBCL) xenograft

Tumor Growth

Inhibition (T/C)

23% (at 45 mg/kg,

twice weekly)
[8]

Table 2: Phase I Clinical Trial (NCT02369029) of BAY1238097

Parameter Details Reference

Patient Population
8 patients with advanced

refractory malignancies
[1][2]

Dosing Regimen
Oral, twice weekly in 21-day

cycles
[1][2]

Dose Levels

10 mg/week (n=3), 40

mg/week (n=3), 80 mg/week

(n=2)

[1][2]

Dose-Limiting Toxicities (at 80

mg/week)

Grade 3 vomiting, Grade 3

headache, Grade 2/3 back

pain

[1][2]

Clinical Outcome

No objective responses; 2

patients with prolonged stable

disease

[1]

Pharmacodynamic Effects

Trend towards decreased MYC

and increased HEXIM1

expression

[1]
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Experimental Protocols
In Vitro Anti-Proliferative Assay (General Protocol)

Cell Culture: Culture lymphoma-derived cell lines in appropriate media and conditions.

Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of BAY1238097.

Incubation: Incubate cells for a specified period (e.g., 72 hours).

Viability Assessment: Measure cell viability using a standard method such as MTT or

CellTiter-Glo assay.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-

response curve.

In Vivo Xenograft Model (General Protocol)

Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., SU-

DHL-8 or OCI-LY-3) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).

Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200

mm³).

Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

Administer BAY1238097 orally according to the specified dose and schedule.[8] The vehicle

used in preclinical studies is not explicitly detailed in the provided results.

Monitoring: Measure tumor volume and body weight regularly.

Endpoint: At the end of the study, euthanize mice and collect tumors for further analysis.

Data Analysis: Calculate the tumor growth inhibition (T/C ratio).

Phase I Clinical Trial (NCT02369029) Design

Study Design: Open-label, non-randomized, multicenter, adaptive dose-escalation study.[1]

[2]
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Patient Population: Patients with cytologically or histologically confirmed advanced refractory

malignancies.[1][2]

Treatment: Oral BAY1238097 administered twice weekly in 21-day cycles.[1][2]

Primary Objectives: To assess safety, determine the maximum tolerated dose (MTD), and

identify the recommended Phase II dose (RP2D).[1][2]

Assessments: Safety, pharmacokinetics, pharmacodynamics (including MYC and HEXIM1

expression), and tumor response were evaluated.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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